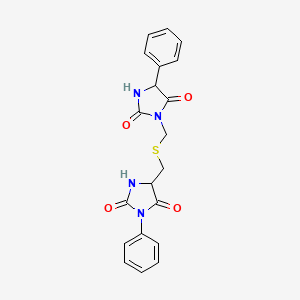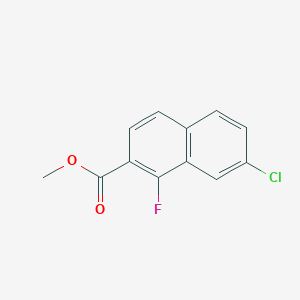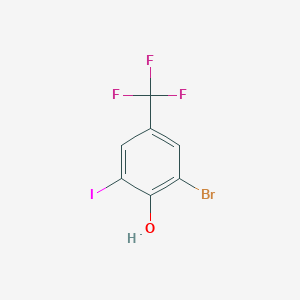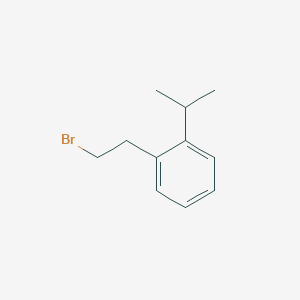
1-(2-Bromoethyl)-2-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)-2-isopropylbenzene is an organic compound that belongs to the class of aryl bromides It consists of a benzene ring substituted with a bromoethyl group and an isopropyl group
Vorbereitungsmethoden
The synthesis of 1-(2-Bromoethyl)-2-isopropylbenzene can be achieved through several methods. One common approach involves the bromination of 2-isopropylbenzene using bromine or hydrogen bromide in the presence of a catalyst. The reaction typically takes place under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods often involve the use of photochemical reactions, where the compound is synthesized using light sources such as LEDs or mercury lamps. These methods provide high yields and are efficient for large-scale production .
Analyse Chemischer Reaktionen
1-(2-Bromoethyl)-2-isopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products. For example, oxidation with strong oxidizing agents can yield corresponding alcohols or ketones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethyl)-2-isopropylbenzene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of antimicrobial agents and β-peptidomimetics, which have high enzymic stability and low toxicity.
Materials Science: It is employed in the production of polymers and other materials with specific properties, such as thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoethyl)-2-isopropylbenzene involves its interaction with molecular targets through various pathways. For instance, in pharmaceutical applications, it acts as an intermediate in the synthesis of bioactive compounds. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the creation of complex molecular structures .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromoethyl)-2-isopropylbenzene can be compared with other similar compounds, such as:
1-(2-Bromoethyl)naphthalene: This compound has a similar bromoethyl group but is attached to a naphthalene ring instead of a benzene ring.
1-(2-Bromoethyl)-2-alkylpyrroles: These compounds have a bromoethyl group attached to a pyrrole ring, offering different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H15Br |
|---|---|
Molekulargewicht |
227.14 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15Br/c1-9(2)11-6-4-3-5-10(11)7-8-12/h3-6,9H,7-8H2,1-2H3 |
InChI-Schlüssel |
PXLVPCDWWDSCDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


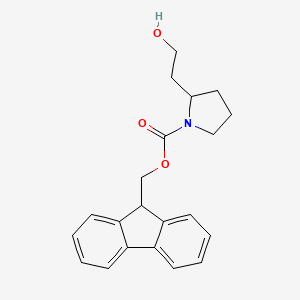
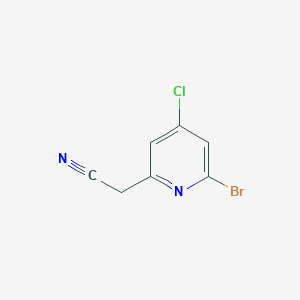
![(8AS)-4-(1H-pyrazol-4-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12950244.png)

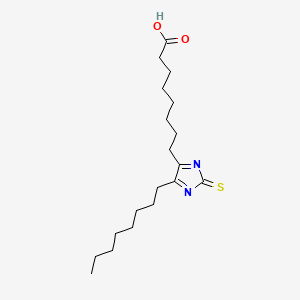
![(7R,9AR)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B12950263.png)
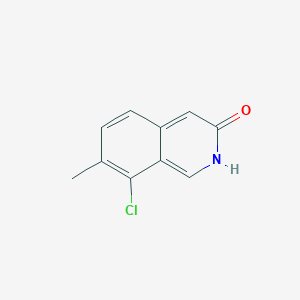
![4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B12950273.png)
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12950280.png)
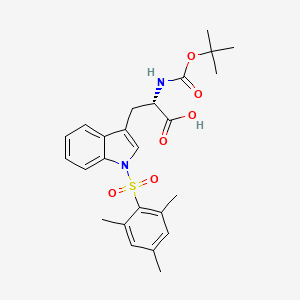
![(2S,4S)-4-Amino-8-azaspiro[4.5]decan-2-ol dihydrochloride](/img/structure/B12950290.png)
